Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxypropyl group at the para position and esterified with a methyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-[(1R)-1-hydroxypropyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-[(1R)-1-oxopropyl]benzoic acid or 4-[(1R)-1-carboxypropyl]benzoic acid.
Reduction: Formation of 4-[(1R)-1-hydroxypropyl]benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The hydro
Properties
CAS No. |
396652-24-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-hydroxypropyl]benzoate |
InChI |
InChI=1S/C11H14O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7,10,12H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
PXYGLABZHNURPQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(=O)OC)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.